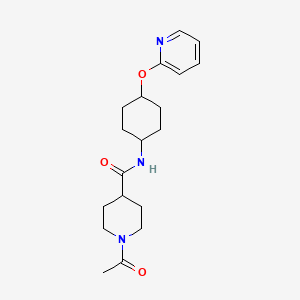
1-(ピリジン-2-イル)ピロリジン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyridine ring attached to a pyrrolidine ring with a hydroxyl group at the third position of the pyrrolidine ring
科学的研究の応用
1-(Pyridin-2-yl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as 1-(pyridin-2-yl)pyrrolidin-3-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
It is known that pyridin-2-ol, a component of the compound, can react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that 1-(Pyridin-2-yl)pyrrolidin-3-ol may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
The biochemical properties of 1-(Pyridin-2-yl)pyrrolidin-3-ol are not fully understood yet. The pyrrolidine ring, a key structural component of this compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the stereochemistry of the molecule .
Cellular Effects
The cellular effects of 1-(Pyridin-2-yl)pyrrolidin-3-ol are currently unknown as no specific studies have been conducted on this compound. Related compounds have been shown to have various effects on cells .
Molecular Mechanism
The molecular mechanism of action of 1-(Pyridin-2-yl)pyrrolidin-3-ol is not well understood. It is known that the pyrrolidine ring can interact with various biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-(Pyridin-2-yl)pyrrolidin-3-ol are not well understood. Related compounds have been shown to be involved in various metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of pyridine-2-carbaldehyde with a suitable amine under reductive amination conditions can yield the desired pyrrolidine derivative. Another method involves the use of a one-pot multicomponent reaction, where pyridine-2-carbaldehyde, an amine, and a reducing agent are combined to form the pyrrolidine ring .
Industrial Production Methods: Industrial production of 1-(Pyridin-2-yl)pyrrolidin-3-ol typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 1-(Pyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products:
Oxidation: Formation of 1-(Pyridin-2-yl)pyrrolidin-3-one.
Reduction: Formation of 1-(Piperidin-2-yl)pyrrolidin-3-ol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
類似化合物との比較
1-(Pyridin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)pyrrolidin-2-ol: This compound has a hydroxyl group at the second position of the pyrrolidine ring, which can lead to different chemical reactivity and biological activity.
1-(Pyridin-3-yl)pyrrolidin-3-ol: The pyridine ring is attached at the third position, altering the compound’s electronic properties and interaction with molecular targets.
1-(Pyridin-4-yl)pyrrolidin-3-ol: The pyridine ring is attached at the fourth position, which can influence the compound’s pharmacokinetic profile and binding affinity.
The uniqueness of 1-(Pyridin-2-yl)pyrrolidin-3-ol lies in its specific structural arrangement, which provides a balance of hydrophilic and hydrophobic properties, making it a valuable scaffold in drug design and synthesis .
特性
IUPAC Name |
1-pyridin-2-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVUBKWZTRFGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)




![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)
![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/new.no-structure.jpg)
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)
